molecular formula C14H30O B1583960 7-Tetradecanol CAS No. 3981-79-1

7-Tetradecanol

Cat. No.: B1583960
CAS No.: 3981-79-1
M. Wt: 214.39 g/mol
InChI Key: FFAQYGTZIMVBFJ-UHFFFAOYSA-N
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Description

7-Tetradecanol, also known as Tetradecan-7-ol , is a long-chain fatty alcohol. It has a molecular formula of C14H30O .


Synthesis Analysis

This compound can be synthesized by incorporating it into a eutectic mixture with other substances. For instance, it has been incorporated with myristic acid into hydroxylpropyl methyl cellulose (HPMC) to create a form-stable phase change material . Another study prepared tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) using a vacuum impregnation method .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of 14 carbon atoms with a hydroxyl group (OH) attached to the 7th carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that alcohols like this compound can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 214.387 Da . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C respectively in one study .

Scientific Research Applications

Immunomodulatory Effects

7-Tetradecanol, a straight-chain saturated fatty alcohol, has been identified for its potential immunomodulatory effects. Research conducted by Park et al. (2017) demonstrates that tetradecanol can inhibit IL-2 secretion in EL-4 T cells and murine CD4+ T cells. This inhibition results from the downregulation of NF-κB, a key factor in the immune response, indicating a potential role for tetradecanol in treating T cell-mediated disorders, such as chronic allergic contact dermatitis (Park et al., 2017).

Chemical Production and Catalysis

Tetradecanol is a subject of interest in the field of chemical production, specifically in the selective oxidation of fatty alcohols. Corberán et al. (2014) reported the use of tetradecanol as a model substrate in the heterogeneous oxidation process, highlighting its application in producing high-value chemicals. The study emphasizes the potential of tetradecanol in green chemistry, utilizing Au/CeO2–Al2O3 catalysts and oxygen as an oxidant (Corberán et al., 2014).

Dental Medicine

In veterinary dental medicine, 1-tetradecanol has been explored for its effectiveness in treating periodontal diseases in cats. Kubitza and Anthony (2019) conducted a study demonstrating significant reductions in clinical parameters of periodontal disease following treatment with a 1-tetradecanol complex. This suggests potential applications of tetradecanol in oral health care for pets (Kubitza & Anthony, 2019).

Pharmaceutical and Cosmetic Applications

The compound has been evaluated for its antioxidant, antielastase, and antiurease activities. Sokmen et al. (2014) investigated various monohydroxy tetradecanoic acid isomers, including tetradecanol derivatives, finding them effective in these roles. Their study suggests potential uses of tetradecanol in agriculture, pharmacy, and the cosmetic industry (Sokmen et al., 2014).

Microemulsion and Material Science

Tetradecanol's role in microemulsions and material science is noteworthy. Haumann et al. (2003) explored its use in hydroformylation processes using water-soluble cobalt catalysts, indicating its applicability in creating linear aldehydes (Haumann et al., 2003). Additionally, research on phase change materials (PCMs) for thermal energy storage has involved tetradecanol. Song et al. (2013) highlighted its use in creating poly(methyl methacrylate) shell microcapsules containing tetradecanol, showing its effectiveness in thermal regulation (Song et al., 2013).

Safety and Hazards

7-Tetradecanol has low toxicity but can cause some central nervous system depression if overexposed. Prolonged skin contact can cause skin irritation . It’s also noted to be very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 7-Tetradecanol are not mentioned in the search results, its use in the creation of form-stable phase change materials suggests potential applications in thermal energy storage .

Properties

IUPAC Name

tetradecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAQYGTZIMVBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338572
Record name 7-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-79-1
Record name 7-Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-TETRADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-hexadecanol; 3-hexadecanol; 4-hexadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses synthesizing maleic monoesters from various alcohols, including 7-tetradecanol. Why is the position of the hydroxyl group on the tetradecanol molecule (e.g., this compound vs. 1-tetradecanol) significant in the context of surfactant properties?

A1: While the paper doesn't directly compare the properties of surfactants derived from different isomers of tetradecanol, the position of the hydroxyl group can indeed influence surfactant behavior.

  • Hydrophilic Head Group Orientation: The position of the hydroxyl group also impacts the orientation and hydration of the hydrophilic head group (in this case, the maleic monoester derived from the alcohol). This can affect the surfactant's solubility, surface tension-reducing abilities, and interactions with ions in solution, such as calcium ions, as explored in the paper [].

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